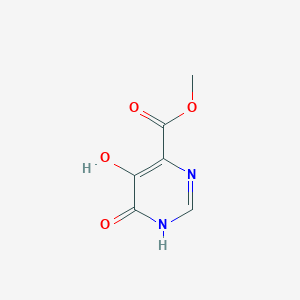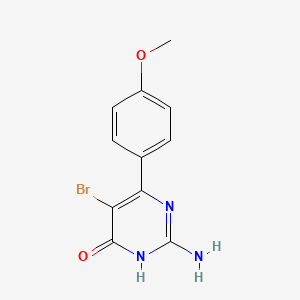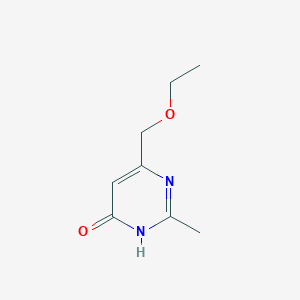
6-(3,4-Difluorophenyl)pyrimidin-4-ol
Descripción general
Descripción
6-(3,4-Difluorophenyl)pyrimidin-4-ol (6-DFPP) is a small molecule that has a wide range of applications in scientific research. It is a fluorinated derivative of pyrimidine and is used as a building block for the synthesis of various compounds. 6-DFPP has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments for research purposes.
Aplicaciones Científicas De Investigación
Oncology: Anticancer Activity
Pyridopyrimidine derivatives, including 6-(3,4-Difluorophenyl)pyrimidin-4-ol , have been studied for their anticancer properties. These compounds have shown promise in inhibiting cell division and inducing apoptosis in tumor cells. Specifically, they have been evaluated for cytotoxic activity against various cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung cancer (A549), with some derivatives exhibiting inhibitory activity in the micromolar range .
Pharmacokinetics: Drug Development
The structural features of pyridopyrimidine derivatives contribute to their pharmacokinetic profiles, which is crucial in drug development. The presence of the difluorophenyl group may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and efficacy as therapeutic agents .
Enzyme Inhibition: Target-Specific Therapeutics
These derivatives are known to inhibit key enzymes involved in disease progression, making them attractive targets for the development of target-specific therapeutics. The inhibition of protein kinases, which are critical regulators of cellular functions, is one such application where 6-(3,4-Difluorophenyl)pyrimidin-4-ol could be significant .
Neurological Disorders: Therapeutic Potential
Research has indicated that pyridopyrimidine derivatives may have therapeutic potential in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them candidates for the development of neuroprotective drugs .
Antimicrobial Activity: Infectious Diseases
Some pyridopyrimidine derivatives have been evaluated for their antimicrobial properties. The structural versatility of these compounds allows for the synthesis of derivatives that can act against a range of infectious agents, providing a platform for the development of new antimicrobial drugs .
Inflammation: Anti-Inflammatory Applications
The anti-inflammatory properties of pyridopyrimidine derivatives are another area of interest. These compounds can modulate inflammatory pathways, which may lead to the development of new treatments for conditions like rheumatoid arthritis and other inflammatory diseases .
Propiedades
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUXLVYARWJTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC=N2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Difluorophenyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)

![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)
![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
dimethylsilane](/img/structure/B1493658.png)


![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)

